molecular formula C8H6BrF3O B1378540 4-Bromo-2-(trifluoromethyl)benzyl alcohol CAS No. 932390-36-8

4-Bromo-2-(trifluoromethyl)benzyl alcohol

Cat. No.: B1378540
CAS No.: 932390-36-8
M. Wt: 255.03 g/mol
InChI Key: OAJNCPOEIRBIHS-UHFFFAOYSA-N
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Description

4-Bromo-2-(trifluoromethyl)benzyl alcohol: is an organic compound with the molecular formula C8H6BrF3O It is a derivative of benzyl alcohol, where the benzene ring is substituted with a bromine atom at the fourth position and a trifluoromethyl group at the second position

Mechanism of Action

Mode of Action

Benzylic compounds are known to undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure and function of the target molecules, thereby influencing their activity.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-2-(trifluoromethyl)benzyl alcohol . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s reactivity and stability. Furthermore, the compound’s action can be influenced by the specific biological environment (such as the presence of specific enzymes or cofactors) in which it is present.

Biochemical Analysis

Biochemical Properties

4-Bromo-2-(trifluoromethyl)benzyl alcohol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds . The bromine and trifluoromethyl groups enhance the compound’s ability to form stable complexes with these enzymes, potentially inhibiting or modifying their activity. Additionally, this compound can interact with proteins through hydrogen bonding and hydrophobic interactions, influencing protein structure and function .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and concentration used. . For example, it may affect the phosphorylation status of proteins involved in signal transduction, thereby altering gene expression and cellular metabolism. In some cell types, this compound has been shown to induce oxidative stress, leading to changes in cellular redox balance and potentially triggering apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to active sites of enzymes, where it can act as an inhibitor or modulator of enzyme activity . The bromine and trifluoromethyl groups enhance the compound’s affinity for these sites, allowing it to effectively compete with natural substrates. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under ambient conditions but may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound in in vitro or in vivo studies has been associated with cumulative effects on cellular function, including alterations in cell proliferation and viability .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound may exert minimal or beneficial effects, such as modulating enzyme activity or enhancing metabolic processes . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s ability to induce oxidative stress and disrupt cellular homeostasis .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450 . This enzyme catalyzes the oxidation of the compound, leading to the formation of various metabolites that can be further processed by other metabolic enzymes . The presence of the bromine and trifluoromethyl groups can influence the metabolic flux and levels of specific metabolites, potentially affecting overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s movement across cellular membranes and its accumulation in specific cellular compartments . The compound’s hydrophobic nature allows it to readily associate with lipid membranes, influencing its localization and distribution within the cell .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . This compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is often directed by targeting signals and post-translational modifications that guide it to specific organelles, where it can exert its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions:

One common method to synthesize 4-Bromo-2-(trifluoromethyl)benzyl alcohol involves the following steps:

    Bromination: The starting material, 2-(trifluoromethyl)benzyl alcohol, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). This reaction introduces a bromine atom at the para position relative to the hydroxyl group.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods:

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions:

4-Bromo-2-(trifluoromethyl)benzyl alcohol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to the corresponding benzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium azide (NaN3) can replace the bromine with an azide group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).

Major Products:

    Oxidation: 4-Bromo-2-(trifluoromethyl)benzaldehyde or 4-Bromo-2-(trifluoromethyl)benzoic acid.

    Reduction: this compound.

    Substitution: 4-Azido-2-(trifluoromethyl)benzyl alcohol.

Scientific Research Applications

Chemistry:

4-Bromo-2-(trifluoromethyl)benzyl alcohol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug molecules, making it a valuable moiety in the development of new therapeutics.

Industry:

The compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the development of advanced materials, such as polymers and coatings.

Comparison with Similar Compounds

  • 4-Fluoro-2-(trifluoromethyl)benzyl alcohol
  • 4-Chloro-2-(trifluoromethyl)benzyl alcohol
  • 4-Iodo-2-(trifluoromethyl)benzyl alcohol

Comparison:

4-Bromo-2-(trifluoromethyl)benzyl alcohol is unique due to the presence of both bromine and trifluoromethyl groups. The bromine atom can participate in various substitution reactions, providing a versatile platform for further functionalization. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design and materials science.

Properties

IUPAC Name

[4-bromo-2-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-3,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAJNCPOEIRBIHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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